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Compound of Interest

Compound Name:
2-(1-Methyl-piperidin-4-yloxy)-

ethanol

CAS No.: 1353983-03-5

Cat. No.: B2921638

Get Quote

Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 100 FDA-

approved drugs. However, the specific integration of an ether linkage directly onto the

piperidine core (typically at the C3 or C4 position) creates a unique pharmacophore. This motif

—the (aryloxy)piperidine—bridges the gap between solubility (via the basic amine) and target-

specific binding (via the ether oxygen as a hydrogen bond acceptor and the aryl group for

-stacking).

This guide dissects the structural logic, synthetic accessibility, and therapeutic utility of

piperidine-based ether linkages, using the development of Orexin Receptor Antagonists as a

primary case study.[1]

Structural Logic: Why This Motif?
The success of the piperidine-ether scaffold rests on three physicochemical pillars:
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pKa Modulation: The piperidine nitrogen (typically pKa 9–11) ensures high water solubility at

physiological pH. Functionalization of this nitrogen allows chemists to fine-tune the logD and

permeability without altering the core binding motif.

The Ether "Hinge": The ether oxygen atom acts as a crucial Hydrogen Bond Acceptor (HBA).

Unlike a methylene linker, the ether oxygen introduces a dipole and specific bond angles (

) that can orient the attached aryl group into deep hydrophobic pockets.

Metabolic Stability: While benzylic carbons are susceptible to CYP450 oxidation, an ether

linkage (

) is generally more metabolically robust, provided the aryl ring is not electron-rich enough to
trigger rapid O-dealkylation.

Quantitative Profile of the Scaffold
Table 1: Physicochemical contributions of the 4-aryloxypiperidine core.

Feature
Contribution to Ligand
Efficiency

Typical Range/Value

Piperidine Nitrogen
Solubility, Salt formation, H-

bond donor (if NH)
pKa 8.5 – 10.5

Ether Oxygen
H-bond Acceptor, Dipole

orientation
2 lone pairs

Linker Geometry Flexibility vs. Rigidity bond rotation

Lipophilicity Membrane permeability cLogP +0.5 to +1.5 (vs amine)

Synthetic Methodologies: The Decision Matrix
Creating the ether linkage on a piperidine ring requires selecting the correct pathway based on

the electronic properties of the coupling partner.

Pathway A: Nucleophilic Aromatic Substitution ( )
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Best for: Electron-deficient aryl fluorides/chlorides (e.g., 2-fluoropyridine, 4-nitrofluorobenzene).

Mechanism: The alkoxide of 4-hydroxypiperidine attacks the ipso-carbon of the aryl halide.

Pros: High yield, scalable, no heavy metals. Cons: Limited to substrates with electron-

withdrawing groups (EWG).

Pathway B: Mitsunobu Reaction
Best for: Electron-rich or neutral phenols. Mechanism: Activation of the piperidine alcohol by

DEAD/DIAD and

, followed by

displacement by the phenol. Pros: Stereoinversion (useful for chiral 3-hydroxypiperidines), mild
conditions. Cons: Atom uneconomic, difficult purification (removal of phosphine oxide).

Pathway C: Metal-Catalyzed Cross-Coupling
(Buchwald/Ullmann)
Best for: Unactivated aryl halides. Mechanism: Pd- or Cu-catalyzed C-O bond formation. Pros:

Broad substrate scope. Cons: Cost of catalyst, potential metal contamination.

Visualization: Synthetic Route Selection
The following diagram illustrates the logical flow for selecting the optimal synthetic route.
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Target: Piperidine-Aryl Ether

Analyze Aryl Halide Electronics

Has EWG? (e.g., -NO2, -CN, Pyridine)

Is the partner a Phenol?

No (Unactivated)

Route A: SNAr
(NaH, DMF, Heat)

Yes (Activated F/Cl)

Route B: Mitsunobu
(PPh3, DEAD, THF)

Yes (Partner is Phenol)

Route C: Pd-Catalyzed
(Pd(OAc)2, Ligand, Cs2CO3)

No (Partner is Aryl Halide)

Click to download full resolution via product page

Figure 1: Decision matrix for synthesizing piperidine-aryl ether linkages based on substrate

electronics.

Detailed Experimental Protocol: Formation of 4-
Aryloxypiperidines
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This protocol describes the synthesis of a 4-(pyridin-2-yloxy)piperidine derivative. It is designed

to be self-validating: the evolution of hydrogen gas confirms deprotonation, and the color

change often indicates complex formation/reaction progress.

Target:tert-butyl 4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxylate.

Materials
tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

2,5-Dichloropyridine (1.2 eq)

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

DMF (Anhydrous)

Quench: Saturated

, Water, Ethyl Acetate.

Step-by-Step Methodology
Activation (Deprotonation):

Charge a flame-dried round-bottom flask with tert-butyl 4-hydroxypiperidine-1-carboxylate

(1.0 eq) and anhydrous DMF (0.2 M concentration).

Cool to 0°C under an inert atmosphere (

or Ar).

Add NaH (1.5 eq) portion-wise. Observation: Vigorous bubbling (

gas) indicates active deprotonation.

Stir at 0°C for 30 minutes until bubbling ceases and the solution becomes slightly

viscous/cloudy alkoxide suspension.

Coupling:
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Add 2,5-Dichloropyridine (1.2 eq) typically as a solution in minimal DMF or solid if soluble.

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

Heat to 60–80°C. Causality: The elevated temperature overcomes the activation energy

for the Meisenheimer complex formation in the

mechanism.

Validation (In-Process Control):

Monitor via TLC or LCMS after 2 hours.

Success Criteria: Disappearance of the alcohol starting material (lower

) and appearance of the ether product (higher

, UV active).

Workup:

Cool to RT. Carefully quench with saturated

(exothermic).

Dilute with water and extract with Ethyl Acetate (3x).

Wash combined organics with water (to remove DMF) and brine. Dry over

.

Purification:

Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc

gradient).

Case Study: Orexin Receptor Antagonists
(Filorexant)[1]
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The development of Filorexant (MK-6096) by Merck illustrates the power of the piperidine-ether

scaffold.

Therapeutic Target: Orexin Receptors (OX1R/OX2R) for the treatment of insomnia.

The Challenge: Early leads were lipophilic and lacked selectivity.

The Solution: The introduction of a piperidine ether linkage provided a specific geometry that

differentiated between the OX1 and OX2 receptor pockets.

Mechanism: The ether oxygen acts as an acceptor, while the piperidine ring projects the N-

substituent into a solvent-exposed region, allowing for solubility optimization without

disrupting the core binding mode.

SAR Optimization Logic
The following diagram depicts the Structure-Activity Relationship (SAR) logic used to optimize

the piperidine ether series for Orexin antagonism.
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Figure 2: SAR optimization pathways for Piperidine-Ether based Orexin antagonists.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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